Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C11H5BrClF2NO2 |

|---|---|

Molecular Weight |

336.51 g/mol |

IUPAC Name |

methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H5BrClF2NO2/c1-18-11(17)5-2-4-7(16-10(5)13)3-6(14)8(12)9(4)15/h2-3H,1H3 |

InChI Key |

NDYPGUZFDKNFDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C2C=C(C(=C(C2=C1)F)Br)F)Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Synthesis Example

The following table summarizes a typical synthetic sequence adapted from the literature for preparing methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate:

| Step | Reactants / Reagents | Conditions | Product / Transformation | Notes |

|---|---|---|---|---|

| 1 | 2-fluoro-3-methoxyprop-2-enoic acid methyl ester + aniline derivative | THF, 0 °C to 25 °C, 1 hour | 3-fluoroquinolin-2(1H)-one intermediate | Acid-catalyzed cyclization after condensation |

| 2 | 3-fluoroquinolin-2(1H)-one + POCl3 | Reflux in propionitrile, 4 hours | 2-chloro-3-fluoroquinoline | Chlorination at position 2 |

| 3 | 2-chloro-3-fluoroquinoline + PBr3 | Reflux in propionitrile, 4 hours | 6-bromo-2-chloro-3-fluoroquinoline | Bromination at position 6 |

| 4 | 6-bromo-2-chloro-3-fluoroquinoline + BuLi | -75 °C, 45 min, then CO2 quench | 6-bromo-2-chloro-3-fluoroquinoline-3-carboxylic acid | Lithiation and carboxylation at position 3 |

| 5 | Carboxylic acid + MeOH + acid catalyst | Reflux | Methyl 6-bromo-2-chloro-3-fluoroquinoline-3-carboxylate | Esterification step |

| 6 | Fluorination at positions 5 and 7 (via fluorinated precursors or electrophilic fluorination) | Varies | Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate | Introduction of additional fluorines |

Research Discoveries and Optimization

- Regioselectivity: The use of phosphorus oxychloride and phosphoric tribromide allows selective halogenation at positions 2 and 6 respectively without affecting other positions.

- Metalation Control: Low temperature lithiation (-75 °C) is critical to avoid side reactions and to achieve high yield in carboxylation at position 3.

- Fluorine Incorporation: Starting from fluorinated building blocks such as 2-fluoro-3-methoxyprop-2-enoic acid methyl ester enables incorporation of fluorine atoms early in the synthesis, facilitating further functionalization.

- Purification: Column chromatography and recrystallization are employed after each step to ensure purity, with solvents such as methylene dichloride and anhydrous methanol used for extraction and crystallization.

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Metalation and Carboxylation | Lithiation of halogenated quinoline followed by CO2 quench to introduce carboxylic acid | High regioselectivity, good yields | Requires low temperature control |

| Halogenation with POCl3 and PBr3 | Chlorination and bromination using phosphorus oxychloride and phosphoric tribromide | Selective halogenation at desired positions | Handling of corrosive reagents |

| Esterification | Conversion of carboxylic acid to methyl ester using methanol and acid catalyst | Straightforward, high yield | Requires removal of excess reagents |

| Fluorination via Fluorinated Precursors | Use of fluorinated starting materials or electrophilic fluorination to introduce fluorines | Early fluorine incorporation, stable intermediates | May require specialized fluorinating agents |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and quinoline ring structure allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural Differences

The compound’s halogen-rich scaffold distinguishes it from other quinoline derivatives. Key comparisons include:

| Compound Name | Substituents | Functional Groups Impacting Activity |

|---|---|---|

| Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate | Br (C6), Cl (C2), F (C5, C7), methyl ester (C3) | High lipophilicity, potential for covalent interactions |

| Mefloquine (MQ) | CF₃ (C2), piperidinyl (C8) | Enhanced solubility, CNS penetration |

| (S)-Pentyl amino-alcohol quinoline | Amino-alcohol (C8), pentyl chain | Improved target binding, reduced hemolytic activity |

| (S)-Heptyl amino-alcohol quinoline | Amino-alcohol (C8), heptyl chain | Extended hydrophobic interactions, higher potency |

Combination Therapy Potential

- In Vivo Efficacy: (S)-quinolines achieved survival rates comparable to MQ at lower doses in rodent models, though parasitic clearance was incomplete . The halogenated compound’s efficacy in combination regimens remains untested but could benefit from structural similarities to MQ.

Biological Activity

Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

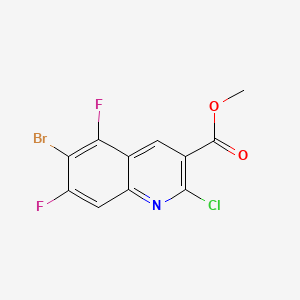

The chemical structure of Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate can be represented as follows:

This compound features multiple halogen substituents that significantly influence its biological activity. The presence of fluorine atoms is particularly noteworthy as they enhance the lipophilicity and metabolic stability of the compound.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance, a study reported that compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate | S. aureus | 18 |

| Methyl 6-bromo-4-hydroxyquinoline | E. coli | 15 |

| 2-substituted quinolines | Leishmania donovani | Moderate |

Anticancer Properties

Quinoline derivatives have been investigated for their potential anticancer activities. Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro. A study demonstrated that this compound induced apoptosis in cancer cell lines via the mitochondrial pathway .

Case Study: Apoptosis Induction

In a controlled experiment, cancer cell lines treated with the compound exhibited:

- Increased levels of caspase activation.

- Upregulation of pro-apoptotic proteins.

- Downregulation of anti-apoptotic factors.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has also been explored. Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This property could be beneficial in treating inflammatory diseases.

The biological activities of Methyl 6-bromo-2-chloro-5,7-difluoroquinoline-3-carboxylate are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors that mediate inflammatory responses.

- DNA Intercalation : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. What stability studies are critical for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.